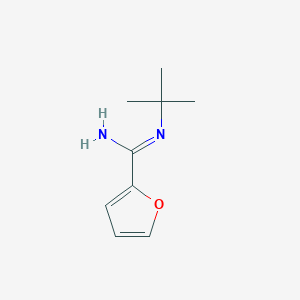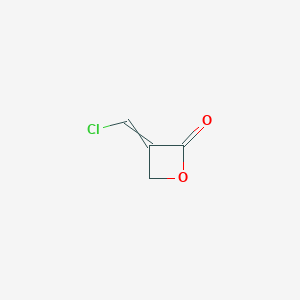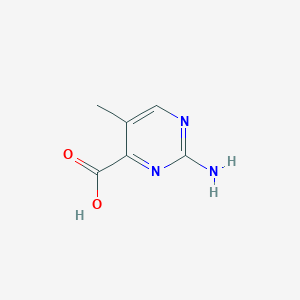![molecular formula C14H16N4O B12518796 N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine CAS No. 652154-86-4](/img/structure/B12518796.png)
N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine: is a synthetic organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a dimethylamino group, and a prop-2-en-1-yloxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenylamine.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using prop-2-en-1-ol.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazine ring or the phenyl group, leading to the formation of reduced triazine derivatives or phenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced triazine derivatives, reduced phenyl derivatives.
Substitution: Substituted triazine derivatives, substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Drug Development: It can be explored as a potential lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: The compound can be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent interactions with these targets, leading to modulation of their activities. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to receptor sites.
Comparison with Similar Compounds
N,N-Dimethyl-4-phenyl-1,3,5-triazin-2-amine: Similar structure but lacks the prop-2-en-1-yloxy group.
N,N-Dimethyl-4-phenyl-6-methoxy-1,3,5-triazin-2-amine: Similar structure but has a methoxy group instead of the prop-2-en-1-yloxy group.
N,N-Dimethyl-4-phenyl-6-ethoxy-1,3,5-triazin-2-amine: Similar structure but has an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness: N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine is unique due to the presence of the prop-2-en-1-yloxy group, which can impart specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
652154-86-4 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenyl-6-prop-2-enoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H16N4O/c1-4-10-19-14-16-12(11-8-6-5-7-9-11)15-13(17-14)18(2)3/h4-9H,1,10H2,2-3H3 |
InChI Key |
CTUGDQLJYFKCKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


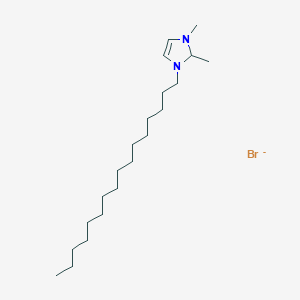
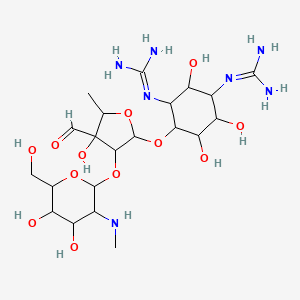
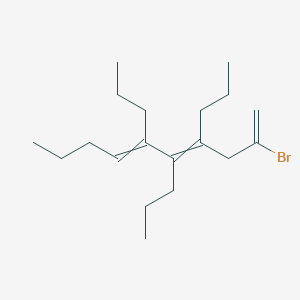
![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)

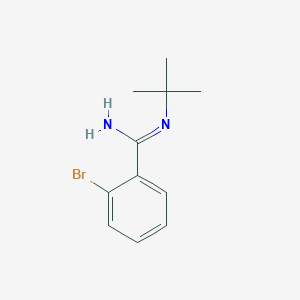
![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)

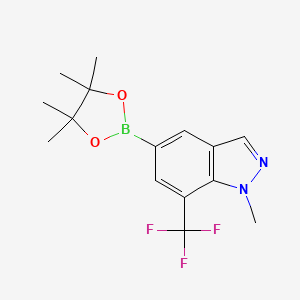
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
